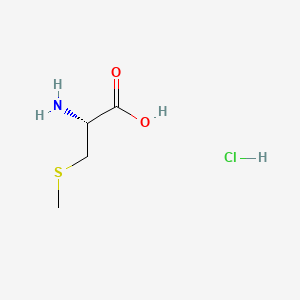

L-Cysteine, S-methyl-, hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-Cysteine, S-methyl-, hydrochloride is a derivative of the amino acid L-cysteine. It is a compound that features a methyl group attached to the sulfur atom of cysteine, and it is often used in its hydrochloride form to enhance its stability and solubility. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions

L-Cysteine, S-methyl-, hydrochloride can be synthesized through several methods. One common approach involves the methylation of L-cysteine using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, and the product is then converted to its hydrochloride form by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the methylation reaction is carried out under controlled conditions. The process is optimized for high yield and purity, and the final product is purified through crystallization or other separation techniques .

化学反应分析

Types of Reactions

L-Cysteine, S-methyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

Reduction: The compound can be reduced back to its thiol form from disulfides.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

Oxidation: Disulfides and sulfoxides.

Reduction: Thiol derivatives.

Substitution: Various alkylated cysteine derivatives.

科学研究应用

L-Cysteine, S-methyl-, hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of peptides and other complex molecules.

Biology: Studied for its role in protein structure and function, as well as its involvement in redox reactions.

Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.

Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives

作用机制

The mechanism of action of L-Cysteine, S-methyl-, hydrochloride involves its ability to participate in redox reactions due to the presence of the thiol group. This allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Additionally, it can interact with various molecular targets, including enzymes and proteins, influencing their activity and stability .

相似化合物的比较

Similar Compounds

L-Cysteine: The parent compound, which lacks the methyl group.

S-Methyl-L-cysteine: Similar structure but without the hydrochloride component.

N-Acetyl-L-cysteine: Another derivative of cysteine with different functional groups

Uniqueness

L-Cysteine, S-methyl-, hydrochloride is unique due to its enhanced solubility and stability provided by the hydrochloride form. This makes it particularly useful in various applications where these properties are advantageous .

生物活性

L-Cysteine, S-methyl-, hydrochloride (often referred to as S-methyl-L-cysteine or SMC) is a sulfur-containing amino acid derivative that has garnered attention for its biological activities, particularly in antioxidant defense, metabolic regulation, and potential therapeutic applications. This article explores the biological activity of S-methyl-L-cysteine, detailing its mechanisms of action, effects on various biological systems, and relevant research findings.

S-methyl-L-cysteine is characterized by its molecular formula C4H9NO2S and a molecular weight of approximately 135.18 g/mol. It acts as a substrate for methionine sulfoxide reductase A (MSRA), an enzyme involved in the antioxidant defense system. By participating in redox reactions, SMC helps maintain cellular redox balance and protect against oxidative stress, which is implicated in various diseases including diabetes and neurodegenerative disorders .

Biological Activities

1. Antioxidant Effects

Research indicates that S-methyl-L-cysteine exhibits significant antioxidant properties. In a study involving male Wistar rats fed a high-fructose diet, administration of SMC (100 mg/kg body weight/day) resulted in reduced levels of malondialdehyde (a marker of oxidative stress) and increased antioxidant enzyme activities such as glutathione peroxidase and catalase . The results demonstrated that SMC could effectively mitigate oxidative stress and inflammation associated with metabolic syndrome.

2. Anti-Inflammatory Effects

SMC has also been shown to exert anti-inflammatory effects. In the aforementioned rat study, treatment with SMC led to decreased levels of tumor necrosis factor-alpha (TNF-α), suggesting a reduction in systemic inflammation . This property may have implications for conditions characterized by chronic inflammation.

3. Neuroprotective Properties

Emerging research points to the neuroprotective effects of SMC. It has been suggested that compounds similar to SMC can reverse opioid-induced respiratory depression without compromising analgesic effects . This indicates potential applications in pain management therapies where respiratory side effects are a concern.

Table 1: Summary of Key Studies on S-Methyl-L-Cysteine

Clinical Implications

The biological activities of S-methyl-L-cysteine suggest several clinical implications:

- Metabolic Disorders : Given its ability to improve insulin sensitivity and reduce oxidative stress, SMC may be beneficial for individuals with metabolic syndrome or type 2 diabetes.

- Pain Management : Its neuroprotective properties could make SMC a valuable adjunct in pain management protocols, particularly for patients requiring opioid therapy.

- Infectious Diseases : The ability to ameliorate damage from infections like cryptosporidiosis highlights its potential role in treating gastrointestinal diseases.

属性

IUPAC Name |

(2R)-2-amino-3-methylsulfanylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNYIBJHUZRRSK-DFWYDOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。